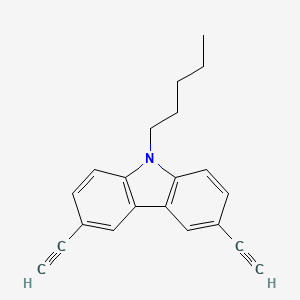
3,6-Diethynyl-9-pentyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diethynyl-9-pentyl-9H-carbazole is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their excellent electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethynyl-9-pentyl-9H-carbazole typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and involves the coupling of a halogenated carbazole derivative with an ethynyl compound. The reaction conditions often include the use of a base such as triethylamine and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diethynyl-9-pentyl-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Halogenated reagents and bases like sodium hydride are often used.
Major Products
The major products formed from these reactions include carbonyl derivatives, saturated carbazole compounds, and various substituted carbazole derivatives.
Applications De Recherche Scientifique
3,6-Diethynyl-9-pentyl-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 3,6-Diethynyl-9-pentyl-9H-carbazole largely depends on its application. In electronic materials, its excellent electronic properties facilitate charge transport. In biological applications, its fluorescent properties enable it to act as a probe for imaging. The ethynyl groups can interact with various molecular targets, enhancing its reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Diethynyl-9-octyl-9H-carbazole
- 3,6-Dimethyl-9H-carbazole
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
Uniqueness
3,6-Diethynyl-9-pentyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the pentyl group at the 9 position enhances its solubility and processability compared to other carbazole derivatives .
Propriétés
Numéro CAS |
921610-94-8 |
|---|---|
Formule moléculaire |
C21H19N |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
3,6-diethynyl-9-pentylcarbazole |
InChI |
InChI=1S/C21H19N/c1-4-7-8-13-22-20-11-9-16(5-2)14-18(20)19-15-17(6-3)10-12-21(19)22/h2-3,9-12,14-15H,4,7-8,13H2,1H3 |
Clé InChI |
QBOXYDVZFBELSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=C(C=C(C=C2)C#C)C3=C1C=CC(=C3)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


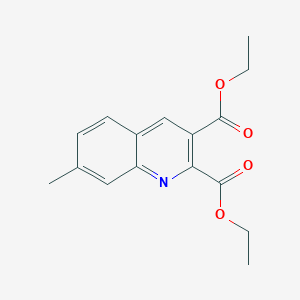
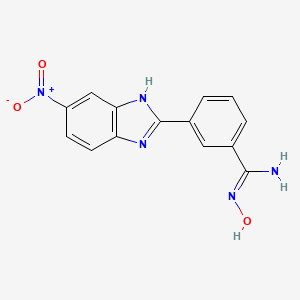
![1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12637332.png)
![4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B12637338.png)
![4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)

![2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12637353.png)

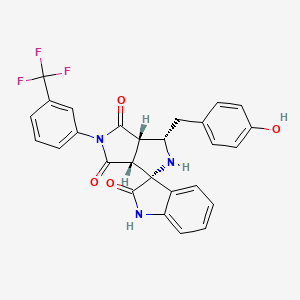
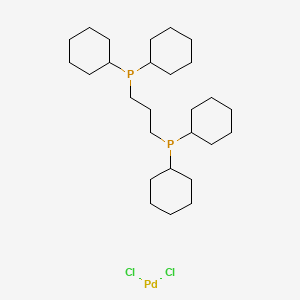

![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)
